1-(4-Ethoxyphenyl)-3-(4-phenylbutyl)urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-phenylbutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-23-18-13-11-17(12-14-18)21-19(22)20-15-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACAQTVIQZLIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827267 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-(4-phenylbutyl)urea typically involves the reaction of 4-ethoxyaniline with 4-phenylbutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Step 1: Preparation of 4-phenylbutyl isocyanate
- 4-phenylbutylamine is reacted with phosgene to produce 4-phenylbutyl isocyanate.
- Reaction conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature of 0-5°C.
-
Step 2: Formation of N-(4-ethoxyphenyl)-N’-(4-phenylbutyl)urea
- 4-ethoxyaniline is reacted with 4-phenylbutyl isocyanate in the presence of a suitable solvent, such as dichloromethane or toluene.
- Reaction conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N-(4-ethoxyphenyl)-N’-(4-phenylbutyl)urea may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N’-(4-phenylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas with different functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-N’-(4-phenylbutyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N’-(4-phenylbutyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Variations and Structural Analogues
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The 4-phenylbutyl chain in the target compound increases lipophilicity (logP ~4.5 estimated), compared to analogues with shorter chains (e.g., 1-(3-fluorophenyl)-3-(4-ethoxyphenyl)urea, logP ~3.8) .
- Melting Points: 1-(4-Chlorophenyl)-3-(4-oxo-4-phenylbutyl)urea: 184–186°C . 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea: No explicit data, but ethoxy groups typically lower melting points compared to chloro analogues.
Q & A
Q. What are the critical steps and conditions for synthesizing 1-(4-Ethoxyphenyl)-3-(4-phenylbutyl)urea with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the urea backbone via coupling of 4-ethoxyphenyl isocyanate with 4-phenylbutylamine under anhydrous conditions (e.g., dry THF or DCM) .
- Step 2 : Optimization of reaction parameters: Temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side products like biuret formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is often required .
- Key Data : Yield improvements (>70%) are achievable with controlled addition rates and inert atmospheres (N₂/Ar) to prevent moisture interference .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify ethoxyphenyl (δ ~6.8–7.2 ppm for aromatic protons) and phenylbutyl (δ ~1.4–2.8 ppm for butyl chain) moieties .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₂₅H₂₉N₂O₂⁺) .
- FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and ethoxy C-O bond (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity or reactivity of this urea derivative?
- Methodological Answer :
- Molecular Docking : Screen against target enzymes (e.g., kinases, phosphatases) to predict binding affinities. Software like AutoDock Vina or Schrödinger Suite can model interactions with active sites .
- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to study electronic properties (HOMO/LUMO energies) and predict regioselectivity in reactions .
- Case Study : Similar urea derivatives showed enhanced inhibitory activity against EGFR kinase when ethoxy groups improved hydrophobic pocket binding .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity. For example, discrepancies in IC₅₀ values may arise from off-target effects in cellular models .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if observed activity loss in vivo stems from rapid CYP450-mediated degradation .
- Data Table :
| Assay Type | IC₅₀ (µM) | Notes |
|---|---|---|
| Enzymatic | 0.8 ± 0.2 | Pure recombinant enzyme |
| Cellular | 5.3 ± 1.1 | Reduced permeability due to logP = 4.2 |
Q. How does structural modification of the phenylbutyl chain impact structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Analysis : Compare analogs with shorter (e.g., benzyl) or branched chains. For instance:
- 4-Phenylbutyl : Optimal balance between lipophilicity (logP ~3.8) and target engagement.
- Benzyl : Reduced activity (IC₅₀ >10 µM) due to insufficient hydrophobic interactions .
- Synthetic Route : Introduce substituents via reductive amination or Suzuki coupling to diversify the butyl chain .
Q. What experimental designs are recommended for studying metabolic pathways or degradation products?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes + NADPH to identify phase I metabolites (e.g., ethoxy group O-dealkylation). LC-MS/MS tracks hydroxylated or cleaved products .
- Forced Degradation : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions (ICH Q1A guidelines). Monitor stability via HPLC-UV .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during biological testing?
- Solution :
- Use co-solvents (DMSO ≤1%) or surfactants (e.g., Tween-80) in cell culture media.
- Synthesize phosphate or hydrochloride salts to enhance aqueous solubility while retaining activity .
Q. What are best practices for validating target engagement in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the urea scaffold to crosslink and identify bound proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
